molecular formula C26H36ClN7O7S B1607030 Dansylglutamyl-glycyl-arginine chloromethyl ketone CAS No. 69024-84-6

Dansylglutamyl-glycyl-arginine chloromethyl ketone

Cat. No. B1607030
CAS RN: 69024-84-6
M. Wt: 626.1 g/mol
InChI Key: LDMSFLLWFAFZAF-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansylglutamyl-glycyl-arginine chloromethyl ketone is a chemical compound with a known molecular formula of C26-H36-Cl-N7-O7-S . It has several synonyms, including Dansyl-ggack, Dansyl-glu-gly-arg-chloromethyl ketone, 1,5-Dansyl-L-glutamylglycyl-L-arginine chloromethyl ketone, Degr-CK, Dggacmk, and 5-Dimethylaminonaphthalene-1-sulfonylglutamyl-glycyl-arginine chloromethyl ketone .


Molecular Structure Analysis

The molecular structure of Dansylglutamyl-glycyl-arginine chloromethyl ketone is represented by the formula C26H36ClN7O7S . Its molecular weight is 626.131 .


Physical And Chemical Properties Analysis

Dansylglutamyl-glycyl-arginine chloromethyl ketone has a density of 1.45±0.1 g/cm3 (Predicted) and a pKa of 4.38±0.10 (Predicted) .

Scientific Research Applications

Interaction with Tissue-Type Plasminogen Activator (t-PA)

DEGR-CK has been shown to inactivate both one- and two-chain forms of human, recombinant tissue-type plasminogen activator (t-PA). This interaction is marked by an increase in fluorescence intensity and a shift in the wavelength of maximum emission, suggesting the similarity in the environment of DEGR incorporation in both forms of t-PA. The kinetics of this interaction could be followed by both loss of activity and increase in fluorescence, demonstrating DEGR-CK's utility in probing the interactions of t-PA with other proteins (Higgins & Lamb, 1986).

Modification of Factor Xa

DEGR-CK, when dansylated with an active site-directed inhibitor, has been used to study the Ca2+-dependent interactions of inactivated factor Xa with its cofactors. This interaction is characterized by enhanced fluorescence polarization values, indicating the formation of a complex with factor Va and phospholipid with a 1:1 stoichiometry. Such studies contribute to understanding the assembly and enzymatic activity of the prothrombinase complex, which is critical in the coagulation cascade (Nesheim et al., 1981).

Research on Enzyme and Zymogen Discrimination

DEGR-CK and its derivatives have been employed to discriminate between enzymes and zymogens in a collection of coagulation and fibrinolytic proteins, demonstrating efficient incorporation into proteases while showing no modification of any zymogen species. Such specificity makes DEGR-CK valuable for studying enzyme activation and regulation mechanisms (Williams, Krishnaswamy, & Mann, 1989).

Use in Functional Assays

DEGR-CK has also been used in functional assays to quantify prourokinase-like material in plasma, demonstrating its utility in detecting and measuring specific proteolytic activities in complex biological samples (Kebabian & Henkin, 1992).

Mechanism of Action

Target of Action

Dansylglutamyl-glycyl-arginine chloromethyl ketone is a complex compound that primarily targets the tissue plasminogen activator (tPA) . tPA is a serine protease found in endothelial cells and is involved in the breakdown of blood clots. It is the physiological initiator of fibrinolysis, activating plasminogen via highly specific proteolysis .

Mode of Action

The compound interacts with its target, tPA, by forming a covalent bond from the carbonyl carbon of one to the nitrogen atom of another . The X-ray crystal structure of the catalytic domain of recombinant human single-chain tPA shows that Lys156 forms a salt bridge with Asp194, promoting an active conformation in the single-chain form .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fibrinolysis pathway . This pathway is responsible for the breakdown of fibrin, a protein involved in blood clotting. By targeting tPA, the compound can influence the rate of fibrinolysis, potentially affecting the body’s ability to dissolve blood clots .

Pharmacokinetics

Peptides are generally well-absorbed and distributed throughout the body, but they can be subject to rapid metabolism and excretion, which may impact their bioavailability .

Result of Action

The molecular and cellular effects of Dansylglutamyl-glycyl-arginine chloromethyl ketone’s action are primarily related to its impact on the fibrinolysis pathway. By influencing the activity of tPA, the compound can affect the rate at which blood clots are dissolved in the body .

properties

IUPAC Name

(4S)-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36ClN7O7S/c1-34(2)20-9-3-7-17-16(20)6-4-10-22(17)42(40,41)33-19(11-12-24(37)38)25(39)31-15-23(36)32-18(21(35)14-27)8-5-13-30-26(28)29/h3-4,6-7,9-10,18-19,33H,5,8,11-15H2,1-2H3,(H,31,39)(H,32,36)(H,37,38)(H4,28,29,30)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMSFLLWFAFZAF-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36ClN7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219080
Record name Dansylglutamyl-glycyl-arginine chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69024-84-6
Record name Dansylglutamyl-glycyl-arginine chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069024846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dansylglutamyl-glycyl-arginine chloromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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